7-methylsulfanyl-N-phenylheptanamide
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Overview
Description
7-methylsulfanyl-N-phenylheptanamide is an organic compound characterized by the presence of a heptanamide backbone with a methylsulfanyl group at the seventh position and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylsulfanyl-N-phenylheptanamide typically involves the reaction of heptanoic acid derivatives with appropriate thiol and amine compounds. One common method includes the use of 7-bromoheptanoic acid, which undergoes nucleophilic substitution with methylthiol to form 7-methylsulfanylheptanoic acid. This intermediate is then reacted with aniline under amide formation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-methylsulfanyl-N-phenylheptanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
7-methylsulfanyl-N-phenylheptanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methylsulfanyl-N-phenylheptanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-methylsulfonyl-N-phenylheptanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-phenylheptanamide: Lacks the methylsulfanyl group.
7-methylsulfanylheptanamide: Lacks the phenyl group.
Uniqueness
7-methylsulfanyl-N-phenylheptanamide is unique due to the presence of both the methylsulfanyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
728890-41-3 |
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Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
7-methylsulfanyl-N-phenylheptanamide |
InChI |
InChI=1S/C14H21NOS/c1-17-12-8-3-2-7-11-14(16)15-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,15,16) |
InChI Key |
JFBCFMATMCVPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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